molecular formula C9H14N2O2 B8683100 2-tert-Butyl-5-hydroxy-4-methylpyridazin-3(2H)-one CAS No. 104010-22-2

2-tert-Butyl-5-hydroxy-4-methylpyridazin-3(2H)-one

Cat. No. B8683100
M. Wt: 182.22 g/mol
InChI Key: JOYJKVUVOBMZOP-UHFFFAOYSA-N
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Patent
US04837217

Procedure details

To 30 ml of ethylene glycol were added 20 g (0.01 mol) of 2-t-butyl-5-chloro-4-methyl-3(2H)-pyridazinone and 2.8 g (0.05 mol) of potassium hydroxide and the mixture was stirred at 130° C. for 4 hours. After allowing to cool, the mixture was poured into 200 ml of water and added with 20 ml of 6N hydrochloric acid. The precipitated crystals were gathered by filtration. After drying, the crystals were washed with 30 ml of hot isopropyl ether to obtain 1.7 g of 2-t-butyl-5-hydroxy-4-methyl-3(2H)-pyridazinone, m.p. 236.0°~239.0° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C[OH:3].[C:5]([N:9]1[C:14](=[O:15])[C:13]([CH3:16])=[C:12](Cl)[CH:11]=[N:10]1)([CH3:8])([CH3:7])[CH3:6].[OH-].[K+].Cl>O>[C:5]([N:9]1[C:14](=[O:15])[C:13]([CH3:16])=[C:12]([OH:3])[CH:11]=[N:10]1)([CH3:8])([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)C)Cl
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were gathered by filtration
CUSTOM
Type
CUSTOM
Details
After drying
WASH
Type
WASH
Details
the crystals were washed with 30 ml of hot isopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.